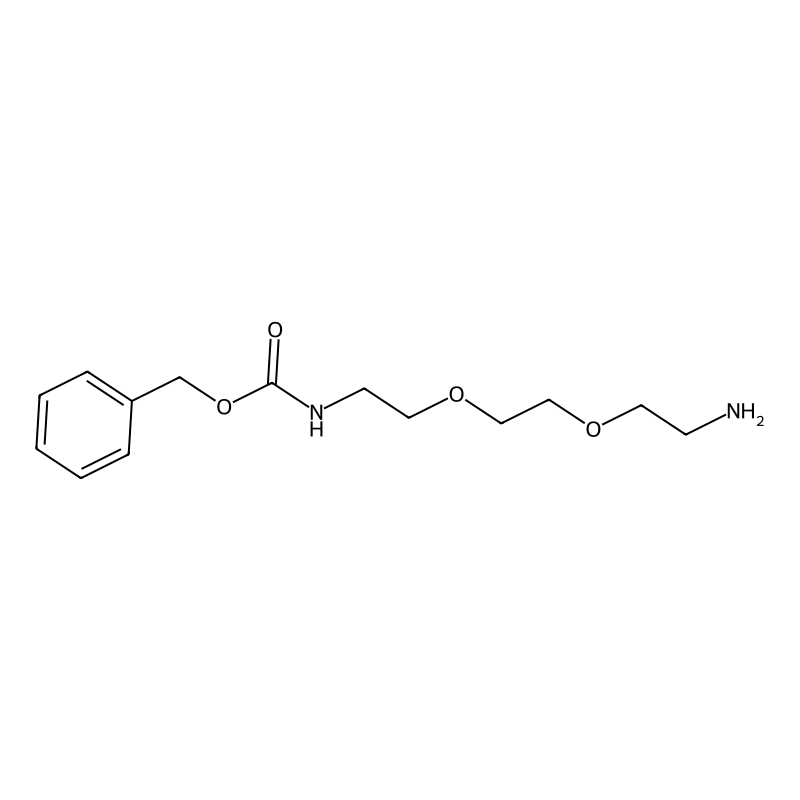CbzNH-PEG2-CH2CH2NH2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Carbobenzyloxy (Cbz) protecting group: This group shields a primary amine (NH2) at one end of the molecule. The Cbz group offers protection during chemical modifications, ensuring the primary amine remains unreactive until deliberately cleaved (deprotected) for further conjugation [].
- Polyethylene glycol (PEG) linker: The central PEG chain provides a spacer element between the protected amine and the terminal amine group. PEG linkers introduce several desirable properties, including:
- Enhanced water solubility: PEG's hydrophilic nature improves the solubility of conjugated molecules in aqueous environments [].
- Increased biocompatibility: PEG reduces the potential for interactions with biological systems, minimizing immunogenicity and improving biomolecule circulation times within living organisms [].
- Improved flexibility and conformational freedom: The PEG spacer offers flexibility, allowing the conjugated molecules to adopt various conformations and potentially optimize interactions with target molecules [].
- Terminal amine group: This primary amine (NH2) at the other end of the molecule serves as a reactive site for conjugation with various biomolecules or surfaces. The presence of two amine groups (one protected, one free) makes CbzNH-PEG2-CH2CH2NH2 a heterobifunctional linker, enabling attachment to two different targets.
Applications of CbzNH-PEG2-CH2CH2NH2 in Scientific Research
CbzNH-PEG2-CH2CH2NH2 finds applications in several areas of scientific research due to its versatile properties:
- Bioconjugation: The key application of CbzNH-PEG2-CH2CH2NH2 lies in bioconjugation, where it covalently links various biomolecules (proteins, peptides, drugs, etc.) to other molecules or surfaces [, ]. The free amine reacts with the target biomolecule, while the deprotected amine (achieved by cleaving the Cbz group) allows for further conjugation with another molecule or attachment to a carrier surface. This strategy allows researchers to create novel bioconjugates with tailored properties.
- Drug delivery systems: CbzNH-PEG2-CH2CH2NH2 can be employed to design drug delivery systems. PEGylation, the process of attaching PEG chains to drugs, improves their water solubility, reduces immunogenicity, and prolongs their circulation time within the body []. CbzNH-PEG2-CH2CH2NH2 can be used to create targeted drug delivery systems by conjugating drugs to specific targeting moieties via the free amine group.
- Surface modification: The terminal amine of CbzNH-PEG2-CH2CH2NH2 can be used to modify various surfaces, introducing functionalities or improving biocompatibility. For instance, PEGylation of surfaces used in biosensors or implants can minimize non-specific protein adsorption and improve biocompatibility.
The compound CbzNH-PEG2-CH2CH2NH2 is a derivative of polyethylene glycol (PEG) that features a carbobenzyloxy (Cbz) protected amine at one end and a free amine at the other. This structure enhances its solubility in aqueous environments, making it particularly valuable in chemical and biomedical applications. The presence of the PEG spacer not only improves solubility but also contributes to biocompatibility, which is essential for drug delivery systems and bioconjugation processes .
- Deprotection Reaction: The Cbz group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
- Amide Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of biomolecules.
- Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents .
The biological activity of CbzNH-PEG2-CH2CH2NH2 is primarily linked to its ability to facilitate drug delivery and bioconjugation. The PEG component enhances the pharmacokinetics of drugs by increasing their solubility and stability in biological fluids. Additionally, the free amine allows for conjugation with peptides or proteins, which can enhance therapeutic efficacy and targeting capabilities .
The synthesis of CbzNH-PEG2-CH2CH2NH2 typically involves several steps:
- Synthesis of PEG Derivative: PEG is synthesized through the ring-opening polymerization of ethylene oxide.
- Carbobenzyloxy Protection: An amine group is protected using a Cbz group during the synthesis process.
- Final Coupling Reaction: The protected PEG derivative is coupled with an appropriate amine to yield CbzNH-PEG2-CH2CH2NH2 .
This multi-step synthesis allows for the precise control over the molecular structure and functionalization of the compound.
CbzNH-PEG2-CH2CH2NH2 has several applications in various fields:
- Peptide Synthesis: The Cbz group protects the amine during peptide synthesis, allowing for sequential coupling reactions.
- Bioconjugation: It is used to link biomolecules such as proteins and antibodies through stable amide bonds.
- Drug Delivery Systems: The compound enhances solubility and stability, making it suitable for formulating drug delivery systems that improve bioavailability and therapeutic outcomes .
Studies on CbzNH-PEG2-CH2CH2NH2 interactions focus on its reactivity with various biomolecules. Interaction studies demonstrate that the free amine can effectively conjugate with carboxylic acids, leading to stable complexes that are crucial for targeted drug delivery and therapeutic applications. Furthermore, the PEG spacer minimizes non-specific interactions with proteins, enhancing selectivity in biological environments .
Several compounds share structural similarities with CbzNH-PEG2-CH2CH2NH2. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| CbzNH-PEG3-CH2CH2NH2 | Similar structure but longer PEG chain | Enhanced solubility due to increased molecular weight |
| Cbz-NH-(CH2)4-NH2 | Extended alkyl chain | Potentially different hydrophobic properties |
| Cbz-NH-(O-(C=O)-C6H4)-NH2 | Incorporates aromatic ring | May exhibit different biological activity |
Uniqueness
The uniqueness of CbzNH-PEG2-CH2CH2NH2 lies in its balanced combination of hydrophilicity from the PEG moiety and reactivity from the free amine. This combination allows for versatile applications in drug delivery and bioconjugation while maintaining stability and solubility in aqueous environments .








